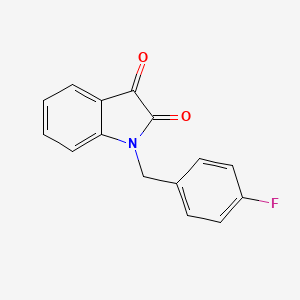

1-(4-fluorobenzyl)-1H-indole-2,3-dione

Übersicht

Beschreibung

The compound 1-(4-fluorobenzyl)-1H-indole-2,3-dione is a fluorinated organic molecule that is structurally related to indole-2,3-dione derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The presence of the fluorobenzyl group may influence the physical, chemical, and biological properties of the molecule.

Synthesis Analysis

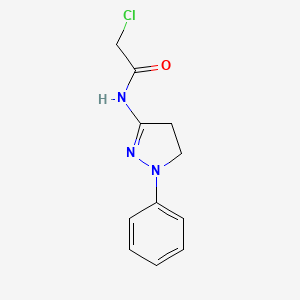

The synthesis of related indole derivatives has been explored in various studies. For instance, the synthesis of 3-amino-1H-quinazoline-2,4-diones starting from fluorobenzoic acid involves the generation of a dianion of urea and subsequent intramolecular nucleophilic displacement to form the quinazolinedione ring . Although not directly describing the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, this method provides insight into the potential synthetic routes involving fluorinated aromatic compounds and urea derivatives.

Molecular Structure Analysis

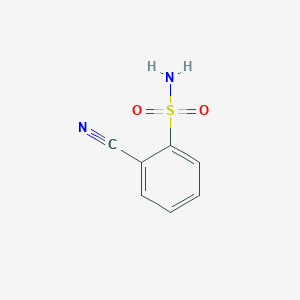

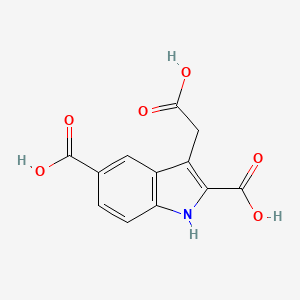

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the crystal structure of 4-(α-hydroxy-p-fluorobenzyl)isochroman-1,3-dione was determined, revealing strong intramolecular and intermolecular bonds, which could be indicative of the structural characteristics of similar fluorinated compounds . Additionally, the synthesis and structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed by X-ray crystallography, which showed intramolecular hydrogen bonding and intermolecular interactions . These findings suggest that 1-(4-fluorobenzyl)-1H-indole-2,3-dione may also exhibit specific bonding patterns that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of indole derivatives can be complex, as demonstrated by the one-step synthesis of 1H-benz[f]indole-4,9-diones through a regioselective photoaddition of 2-amino-1,4-naphthoquinone with various alkenes . This process involves photoinduced transformations that could potentially be applied to the synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, considering the structural similarities. The photoaddition reactions and subsequent air oxidation of intermediary hydroquinones provide a pathway for the formation of indole-dione derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives can be inferred from related compounds. For instance, the strategic synthesis of difluoromethylated indol-2-ones involved direct fluorination and was characterized by various spectroscopic methods . These compounds exhibited good antimicrobial activities, suggesting that the introduction of fluorine atoms can significantly affect the biological properties of indole derivatives. The physical properties such as solubility, melting point, and stability of 1-(4-fluorobenzyl)-1H-indole-2,3-dione could be similar to those of the compounds studied in these papers, although specific studies on this compound would be required for accurate determination.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

1-(4-fluorobenzyl)-1H-indole-2,3-dione and its analogs have been investigated for their potential as acetylcholinesterase inhibitors, particularly in the context of Alzheimer's disease treatment. Research has indicated that these compounds exhibit potent acetylcholinesterase inhibitory activity, with some derivatives showing superior potency compared to the standard drug donepezil (Ismail et al., 2012).

Antituberculosis Activity

The compound has also been evaluated for its antituberculosis properties. A study involving various derivatives of 1H-indole-2,3-dione demonstrated significant inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (Karalı et al., 2007).

Anticancer Potential

Significant research has been conducted on the anticancer properties of 1-(4-fluorobenzyl)-1H-indole-2,3-dione derivatives. These compounds have been found to exhibit inhibitory activity against various cancer cell lines, including breast cancer and leukemia (Kumar & Sharma, 2022), (Li et al., 2014).

Biochemical Modulation

1H-indole-2,3-dione, a core structure of 1-(4-fluorobenzyl)-1H-indole-2,3-dione, is known for its biochemical modulation properties. It has been used in the synthesis of various heterocyclic compounds and as a raw material in drug synthesis, indicating its broad utility in medicinal chemistry (Garden & Pinto, 2001).

Antibacterial and Antifungal Applications

Derivatives of 1H-indole-2,3-dione have shown considerable antibacterial and antifungal potency. This includes activity against strains like Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and various fungal pathogens (Deswal et al., 2020).

Wirkmechanismus

Target of Action

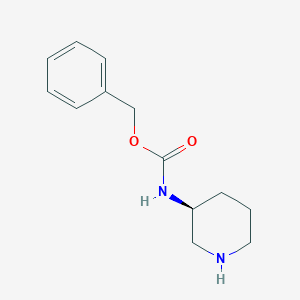

It’s worth noting that similar compounds, such as 4-(4-fluorobenzyl)piperidine, have been found to interact with beta-secretase 1 . This enzyme plays a crucial role in the production of beta-amyloid peptide in the brain, which is implicated in the development of Alzheimer’s disease.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological effects . The interaction of the compound with its targets could lead to changes in cellular processes, but specific details are currently unavailable.

Biochemical Pathways

Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly and extensively metabolized . The compound’s ADME properties would significantly impact its bioavailability and therapeutic potential.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it’s plausible that the compound could have diverse effects at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIMVFQGGOJPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364688 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313245-18-0 | |

| Record name | 1-(4-fluorobenzyl)-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

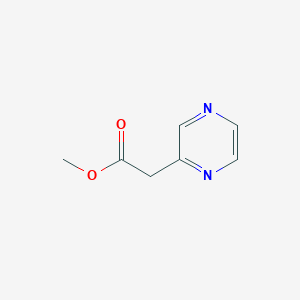

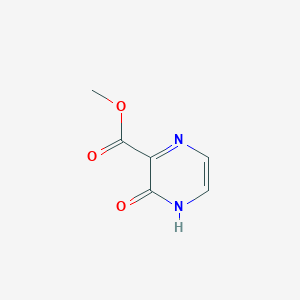

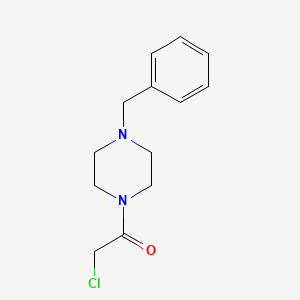

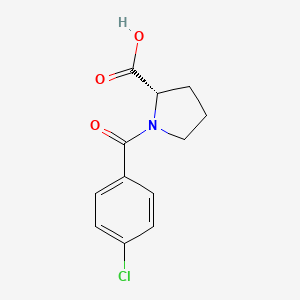

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-Hydroxypyridin-3-yl)-carbonyl]amino}butanoic acid](/img/structure/B1300913.png)